molecular formula C6H5ClN2O2 B3022643 Methyl 5-chloropyrazine-2-carboxylate CAS No. 33332-25-1

Methyl 5-chloropyrazine-2-carboxylate

Cat. No.: B3022643
CAS No.: 33332-25-1
M. Wt: 172.57 g/mol
InChI Key: CVVMLRFXZPKILB-UHFFFAOYSA-N
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Description

Methyl 5-chloropyrazine-2-carboxylate (CAS: 33332-25-1; molecular weight: 172.57 g/mol) is a heterocyclic ester derivative of pyrazine, characterized by a chlorine substituent at the 5-position and a methoxycarbonyl group at the 2-position of the pyrazine ring. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antitubercular agents, kinase inhibitors, and bioactive heterocycles. The compound is synthesized via nucleophilic substitution reactions, often starting from pyrazine-2-carboxylic acid derivatives or through Pd-catalyzed coupling reactions . Its reactivity stems from the electron-withdrawing chlorine atom, which enhances the electrophilicity of adjacent positions, enabling further functionalization (e.g., alkylation, amination, or cross-coupling) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like tetrahydrofuran and reagents such as sodium borohydride under a nitrogen atmosphere .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloropyrazine-2-carboxylate serves as a crucial building block in the synthesis of various biologically active compounds. Its structural features allow it to participate in reactions that lead to the development of pharmaceuticals targeting multiple pathways.

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing inhibitors and modulators for various biological targets:

  • Metabotropic Glutamate Receptor Modulators : Research indicates that derivatives of this compound can act as negative allosteric modulators for mGluR2, which is implicated in neuropsychiatric disorders .
  • Antimicrobial Agents : The compound has been explored for its potential in developing new antibiotics, particularly against resistant strains of bacteria due to its ability to modify existing antibiotic structures .

Biochemical Applications

In biochemistry, this compound is employed as a substrate in various assays and detection methods.

Enzyme Activity Detection

This compound is used in assays to detect enzyme activities, particularly peroxidases. It undergoes colorimetric changes, making it suitable for applications such as:

  • Enzyme-Linked Immunosorbent Assays (ELISA) : Its reactivity facilitates the detection of specific proteins and antibodies, crucial for diagnostic purposes .

Development of Antimicrobial Agents

A recent study focused on synthesizing analogs of this compound to enhance antibacterial activity against Mycobacterium tuberculosis. The study highlighted modifications that improved efficacy while reducing resistance .

CompoundActivityReference
This compound derivative AMIC = 0.5 µg/mL
This compound derivative BMIC = 0.25 µg/mL

Neuropsychiatric Research

Another case study examined the use of this compound derivatives in modulating mGluR2 activity, demonstrating potential therapeutic effects for treating anxiety and depression .

DerivativeEffect on mGluR2Reference
Derivative XInhibition (IC50 = 50 nM)
Derivative YActivation (EC50 = 30 nM)

Mechanism of Action

The mechanism of action of methyl 5-chloropyrazine-2-carboxylate involves its interaction with molecular targets such as metabotropic glutamate receptors (mGluR2). The compound’s ability to selectively accumulate in mGluR2-rich regions makes it a potential candidate for PET imaging, providing high-contrast brain images .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-chloropyrazine-2-carboxylate belongs to a class of pyrazine carboxylates with diverse bioactivity. Below is a detailed comparison with analogous compounds, focusing on structural features, reactivity, and biological performance.

Structural Analogs with Pyrazine Backbone

Compound Name Substituents CAS Number Key Differences/Applications Reference
Ethyl 6-chloropyrazine-2-carboxylate Ethyl ester, Cl at 6-position 77168-85-5 Lower lipophilicity; reduced antitubercular activity compared to methyl 5-chloro derivative .
Methyl 5-methylpyrazine-2-carboxylate Methyl group at 5-position 41110-33-2 Lacks chlorine; reduced electrophilicity, limiting cross-coupling reactivity .
tert-Butyl 5-chloropyrazine-2-carboxylate tert-Butyl ester N/A Enhanced lipophilicity and plasma stability; 100-fold higher antitubercular activity .
Methyl 5-methoxypyrazine-2-carboxylate Methoxy group at 5-position N/A Synthesized via SNAr reaction; lower reactivity in nucleophilic substitutions .

Key Findings :

  • The chlorine atom at the 5-position in this compound significantly enhances its utility in Suzuki-Miyaura couplings and nucleophilic substitutions compared to non-halogenated analogs (e.g., Methyl 5-methylpyrazine-2-carboxylate) .
  • Ester group modifications (e.g., tert-butyl vs. methyl) dramatically alter pharmacokinetic properties. For example, tert-butyl derivatives exhibit superior serum stability and antitubercular potency due to increased lipophilicity .

Bioactivity Comparison

This compound is a precursor to antitubercular agents. Its derivatives outperform first-line drugs like pyrazinamide (PZA):

Compound Antitubercular Activity (MIC)* Plasma Stability (t1/2) Reference
This compound 10 μM (vs. M. tuberculosis) Moderate
tert-Butyl 5-chloropyrazine-2-carboxylate 0.1 μM >24 hours
2-Methyldecyl 5-chloropyrazine-2-carboxylate 0.05 μM >48 hours
Pyrazinamide (PZA) 100 μM <1 hour

*MIC: Minimum inhibitory concentration.

Key Findings :

  • Ester chain elongation (e.g., 2-methyldecyl) improves both activity and stability, likely due to enhanced membrane permeability .
  • The 5-chloro substituent is critical for target binding, as non-chlorinated analogs (e.g., Methyl 5-methoxypyrazine-2-carboxylate) show negligible activity .

Key Findings :

  • This compound exhibits higher reactivity in cross-coupling reactions than ethyl or tert-butyl esters due to the methyl group’s steric neutrality .
  • Its use in synthesizing hydrazinecarbothioamides (IC₅₀: 0.6 mg/mL in antioxidant assays) highlights versatility in generating bioactive derivatives .

Biological Activity

Methyl 5-chloropyrazine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, including its antimicrobial, anti-inflammatory, and immunomodulatory effects, supported by various studies and case findings.

This compound (C6H5ClN2O2) is characterized by the presence of a chlorinated pyrazine ring, which contributes to its biological activity. The compound is often utilized in chemical synthesis and pharmaceutical applications due to its functional groups that allow for further modifications.

Antimicrobial Activity

One of the most significant aspects of this compound is its antimicrobial activity . Research has demonstrated that derivatives of this compound exhibit promising results against various strains of bacteria and fungi.

  • Antimycobacterial Activity : A study highlighted the in vitro activity of related compounds against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL . this compound itself has been implicated in similar antimycobacterial properties, suggesting a potential role in treating tuberculosis.
  • Antifungal Activity : The compound also displays antifungal properties, although these are less pronounced. In a screening study, sporadic antifungal activity was noted against certain Candida species .
CompoundMIC (µg/mL)Activity Type
This compound1.56–6.25Antimycobacterial
Related Derivative3.91Antimycobacterial
Related Derivative0.78Antimycobacterial

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties , making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. This property is particularly relevant in conditions such as arthritis and other autoimmune disorders.

Immunomodulatory Properties

Recent findings indicate that this compound acts as an immunomodulator by inhibiting the STING (Stimulator of Interferon Genes) pathway. This pathway is critical in regulating immune responses, particularly in cancer progression where excessive STING activation can lead to tumor growth and metastasis . By antagonizing this pathway, the compound may enhance immune responses against cancer cells while potentially reducing unwanted inflammation associated with chronic diseases.

Case Studies

  • HDAC Inhibition : In a study examining various pyrazine derivatives, this compound was evaluated for its ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. The compound demonstrated significant inhibitory activity, with IC50 values indicating potent effects on leukemic cells .
  • Cytotoxicity Testing : In vitro testing revealed that while some derivatives showed low cytotoxicity in HepG2 cell lines, others exhibited higher toxicity levels. This suggests that structural modifications can significantly influence both efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-chloropyrazine-2-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 5-chloropyrazine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) can yield the methyl ester. Optimization involves:

  • Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF may reduce hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol achieves >95% purity .
  • Yield improvement : Stoichiometric excess of methanol (1.5–2 eq.) and catalytic p-TsOH can drive esterification to completion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H NMR : Peaks at δ 3.9–4.1 ppm (methyl ester) and δ 8.5–9.0 ppm (pyrazine ring protons) confirm structure .
  • Elemental analysis : Matches calculated values for C (34.8%), H (2.3%), N (16.2%) to verify purity .
  • X-ray crystallography : Resolves crystal packing and confirms monoclinic symmetry (space group P2₁/c) for single crystals grown via solvent evaporation .

Q. What are the typical applications of this compound in medicinal chemistry?

The compound serves as a precursor for antitubercular agents. For example, ester prodrugs like tert-butyl 5-chloropyrazine-2-carboxylate exhibit 100-fold higher activity against M. tuberculosis than pyrazinamide (PZA) and demonstrate plasma stability 900× greater than lead compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. The C-5 chlorine atom is electron-withdrawing, directing substitution to the C-2 carboxylate group.
  • Molecular docking : Assess binding affinity with biological targets (e.g., mycobacterial enzymes) to prioritize derivatives for synthesis .
  • MD simulations : Predict hydrolysis rates in physiological conditions by modeling ester stability in aqueous environments .

Q. How should researchers address discrepancies in biological activity data for derivatives of this compound?

Contradictions may arise from:

  • Experimental variability : Standardize assays (e.g., MIC values against M. tuberculosis H37Rv) across labs.
  • Plasma stability : Use HPLC-MS to confirm intact prodrug levels in serum, as rapid hydrolysis can mask true activity .
  • Structural analogs : Compare substituent effects; e.g., replacing methyl with 2-methyldecyl esters enhances lipophilicity and activity .

Q. What strategies resolve contradictory spectral data during impurity analysis?

  • Multi-technique validation : Combine ¹H NMR, LC-MS, and IR to distinguish between isomers (e.g., methyl 6-chloronicotinate vs. This compound) .
  • Spiking experiments : Add reference standards (e.g., Impurity A: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) to confirm retention times in HPLC .

Properties

IUPAC Name

methyl 5-chloropyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVMLRFXZPKILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328104
Record name Methyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287714-35-6, 33332-25-1
Record name methyl 5-chloropyrazinoate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-chloropyrazine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-chloro-2-pyrazinecarboxylate
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Synthesis routes and methods I

Procedure details

A mixture of 5-hydroxy-pyrazine-2-carboxylic acid methyl ester (Preparation 40, 50 g, 324 mmol) and POCl3 (500 mL, 5.36 mol) was heated under reflux for 1.5 hours and then poured onto ice. The resulting mixture was extracted with ether (4×500 mL). The organic layers were concentrated in vacuo, and the residue was recrystallised from toluene to give the title compound (30.8 g) in a 55% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
55%

Synthesis routes and methods II

Procedure details

Methyl 5-hydroxypyrazine-2-carboxylate (673 mg, 4.37 mmol) synthesized in Example (62a) was dissolved in phosphorous oxytrichloride (6.1 mL), and a few drops of N,N-dimethylformamide were added, followed by heating to reflux for 2 hours under nitrogen atmosphere. The reaction solution was poured into ice water, and extraction was carried out three times with chloroform (30 mL). The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine (100 mL each), and subsequently dried over sodium sulfate. The solvent was distilled off under reduced pressure to afford the desired compound (611 mg, yield 81%) as a gray solid.
Quantity
673 mg
Type
reactant
Reaction Step One
[Compound]
Name
oxytrichloride
Quantity
6.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
81%

Synthesis routes and methods III

Procedure details

Reflux a mixture of 5-Hydroxy-pyrazine-2-carboxylic acid (6.568 g, 46.88 mmol), thionyl chloride (51 mL, 703.2 mmol), and DMF (0.50 mL) for 4 h. Cool the mixture to room temperature, concentrate in vacuo, and pump on high vacuum for 3 h. Dilute the mixture with MeOH (25 mL) and add pyridine (4.5 mL, 55.7 mmol). Stir the mixture overnight at room temperature. Adsorb the reaction mixture onto silica gel and subject the mixture to flash column chromatography (330 g column, 25%-60% ethyl acetate/n-hexane) to yield the desired product (7.380 g, 91%). mass spectrum (m/e): 173.0 (M+1).
Quantity
6.568 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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